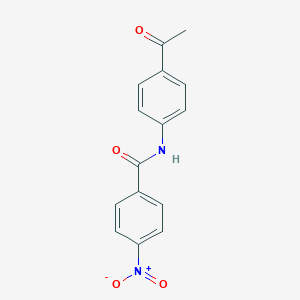
N-(4-acetylphenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-nitrobenzamide, commonly known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
ANB-NOS is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The compound inhibits the activity of NOS by binding to its active site, thereby reducing the production of NO. This inhibition of NOS activity has been linked to the anti-inflammatory and anti-tumor properties of ANB-NOS.
Effets Biochimiques Et Physiologiques
ANB-NOS has been found to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, ANB-NOS has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
ANB-NOS has several advantages as a research tool. It is a potent inhibitor of NOS and exhibits a high degree of selectivity for the inducible isoform of NOS. Additionally, ANB-NOS has been found to be stable in various experimental conditions, making it a reliable research tool. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
ANB-NOS has several potential future directions in scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease, and further studies are needed to explore its therapeutic potential in these fields. Additionally, ANB-NOS has been found to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections. Further research is also needed to explore the potential of ANB-NOS as a research tool in various fields of medicine.
In conclusion, ANB-NOS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. ANB-NOS has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases, and further studies are needed to explore its therapeutic potential in these fields.
Méthodes De Synthèse
ANB-NOS is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with acetic anhydride and sulfuric acid to form 4-nitrobenzoyl acetate. The resulting compound is then reacted with 4-acetylphenylhydrazine to form ANB-NOS.
Applications De Recherche Scientifique
ANB-NOS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been found to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
62507-48-6 |
|---|---|
Nom du produit |
N-(4-acetylphenyl)-4-nitrobenzamide |
Formule moléculaire |
C15H12N2O4 |
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19) |
Clé InChI |
CZANJAQNQSTZEP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



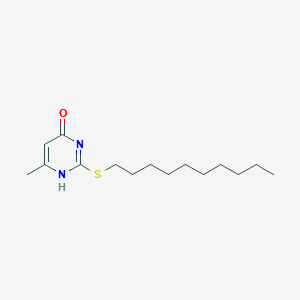

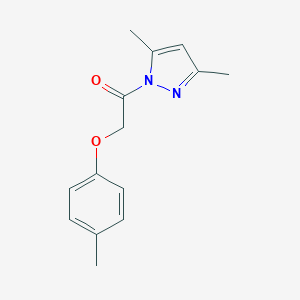
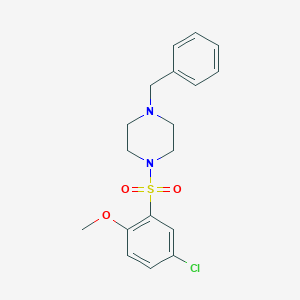
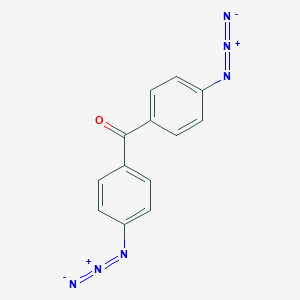
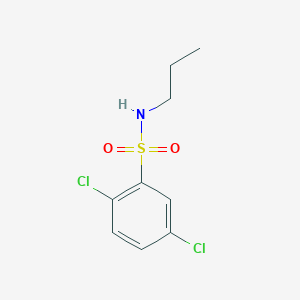
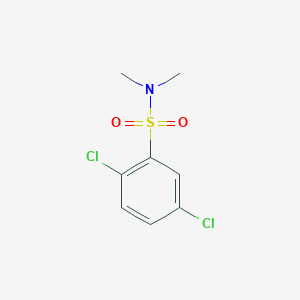
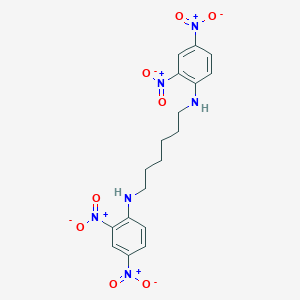
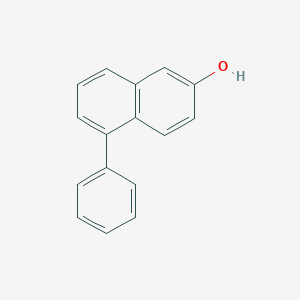
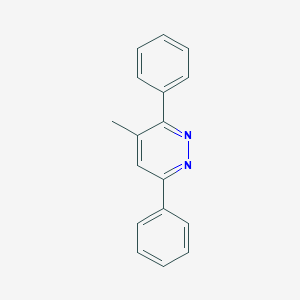
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
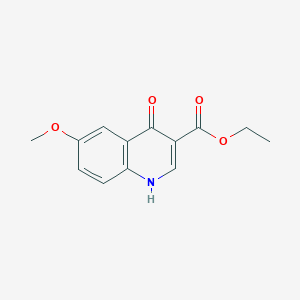
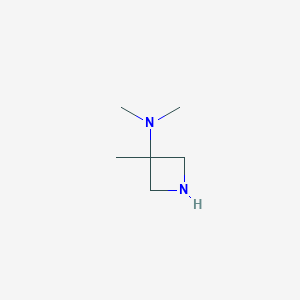
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)